Ethyl glycolate

Thermal stability Polymerization Storage conditions

Ethyl glycolate (ethyl 2-hydroxyacetate) is a bifunctional α-hydroxy ester (C₄H₈O₃, MW 104.11 g/mol) characterized by the presence of both a primary hydroxyl group and an ethyl ester moiety. At 25°C, it exists as a clear, colorless liquid with a density of approximately 1.10 g/mL, a boiling point of 158–159°C at 760 mmHg, a flash point of 61–62°C, and a vapor pressure of 1.0 mmHg at 25°C.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 623-50-7
Cat. No. B046733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl glycolate
CAS623-50-7
SynonymsEthyl 2-Hydroxyacetate;  Ethyl Hydroxyacetate;  Glycolic Acid Ethyl Ester;  2-Hydroxyacetic Acid Ethyl Ester;  NSC 8835
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CO
InChIInChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3
InChIKeyZANNOFHADGWOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Glycolate (CAS 623-50-7) Physicochemical Profile and Baseline Characteristics for Procurement Evaluation


Ethyl glycolate (ethyl 2-hydroxyacetate) is a bifunctional α-hydroxy ester (C₄H₈O₃, MW 104.11 g/mol) characterized by the presence of both a primary hydroxyl group and an ethyl ester moiety [1]. At 25°C, it exists as a clear, colorless liquid with a density of approximately 1.10 g/mL, a boiling point of 158–159°C at 760 mmHg, a flash point of 61–62°C, and a vapor pressure of 1.0 mmHg at 25°C . It exhibits high solubility in water, alcohols, acetone, and acetates, is slightly soluble in ethyl ether, and sparingly soluble in hydrocarbon solvents . Notably, the compound undergoes thermal polymerization at temperatures exceeding 50°C, a critical handling constraint that directly impacts storage and application conditions .

Why Generic Ester Substitution Fails: Key Differentiators of Ethyl Glycolate (CAS 623-50-7) Versus Common Analogs


Despite sharing structural similarities with esters such as ethyl acetate, ethyl lactate, and methyl glycolate, ethyl glycolate cannot be freely substituted in procurement or formulation without compromising performance. The compound's α-hydroxy substitution confers a unique dual reactivity profile (hydroxyl group participation and ester functionality) that alters reaction kinetics and product selectivity compared to simple esters [1]. Crucially, ethyl glycolate's thermal instability—manifesting as polymerization above 50°C—introduces a storage and processing constraint absent in more thermally robust analogs like ethyl lactate or ethyl acetate, demanding specific handling protocols that generic procurement workflows may overlook . Furthermore, quantitative differences in skin permeability (5× higher than glycolic acid) and in hydrogenation selectivity demonstrate that even among α-hydroxy esters, ethyl glycolate occupies a distinct performance niche that cannot be reliably replicated by in-class alternatives [2].

Quantitative Comparative Evidence: Ethyl Glycolate (623-50-7) Performance Benchmarks Against Key Analogs


Thermal Polymerization Threshold: A Critical Stability Constraint Absent in Ethyl Lactate

Ethyl glycolate exhibits a well-documented thermal instability threshold: it undergoes spontaneous polymerization at temperatures exceeding 50°C . This behavior is not observed in the structurally related analog ethyl lactate (boiling point 154°C), which remains stable under identical thermal conditions [1]. The polymerization of ethyl glycolate above 50°C represents a critical differentiator for procurement decisions, as it imposes mandatory temperature-controlled storage and precludes its use in any application or process where the compound may be exposed to sustained temperatures above this threshold.

Thermal stability Polymerization Storage conditions Process safety

Transdermal Prodrug Performance: 5× Skin Penetration Enhancement Over Glycolic Acid

In a comparative diffusion cell study using nude mouse skin, ethyl glycolate demonstrated a five-fold increase in cumulative penetrated amount relative to glycolic acid [1]. The study quantified that ethyl glycolate continuously hydrolyzed to glycolic acid within the receptor compartment, confirming its function as a viable prodrug . This enhancement is attributed to the increased lipophilicity conferred by the ethyl ester moiety, which facilitates partitioning into the stratum corneum [2]. The 5× enhancement is a quantifiable, application-specific differentiator that cannot be replicated by the parent acid alone.

Transdermal delivery Prodrug Skin penetration Cosmeceuticals Pharmaceutical formulation

Hydrogenation Selectivity: Up to 100% Ethyl Glycolate Yield from Diethyl Oxalate

Using single-atom silver-manganese nanocatalysts under hydrogen atmosphere at 200°C, diethyl oxalate (DEO) hydrogenation can achieve 100% selectivity toward ethyl glycolate (EGly), or alternatively 97% selectivity toward acetaldehyde diethyl acetal (ADA) simply by tuning the reaction temperature [1]. A more recent study employing a highly dispersed Ag/SiO₂ catalyst prepared by a novel H₂O₂ reductant/deposition precipitation method achieved 95.6% DEO conversion with 78.0% EGly selectivity—representing improvements of 10.0% and 15.2%, respectively, over conventional wet impregnation methods [2]. While direct comparator data against other glycolate esters under identical catalytic conditions is limited in the open literature, the high selectivity values demonstrate that ethyl glycolate can be synthesized with exceptional precision, a critical consideration for procurement in synthetic pathways where yield optimization is paramount.

Catalytic hydrogenation Selective synthesis Green chemistry Ethylene glycol precursor Bio-based chemicals

Solubility Profile: Broad Polar Solvent Compatibility with Hydrocarbon Immiscibility

Ethyl glycolate exhibits a distinctive solubility profile: it is very soluble in water, alcohols, acetone, and acetate esters, slightly soluble in ethyl ether, and sparingly soluble in hydrocarbon solvents . In contrast, the common analog ethyl acetate (boiling point 77.1°C) is miscible with most organic solvents but has limited water solubility (~8.3 g/100 mL at 20°C) [1]. Ethyl lactate (boiling point 154°C) is miscible with water and most organic solvents but shows poor solubility for certain polymers like polyethylene (PE) and polypropylene (PP) . Ethyl glycolate's balanced affinity for both aqueous and polar organic phases, coupled with its immiscibility in nonpolar hydrocarbons, enables selective extraction and biphasic reaction design that cannot be achieved with ethyl acetate or ethyl lactate.

Solubility Solvent selection Formulation Extraction Purification

High-Value Application Scenarios for Ethyl Glycolate (623-50-7) Driven by Quantitative Differentiation


Cosmeceutical and Transdermal Pharmaceutical Formulation as a Glycolic Acid Prodrug

Ethyl glycolate is the preferred glycolic acid derivative for topical and transdermal formulations requiring enhanced stratum corneum penetration with reduced primary irritation. The 5× higher cumulative skin penetration relative to glycolic acid, as demonstrated in diffusion cell studies using nude mouse skin, provides a quantifiable formulation advantage [1]. Upon permeation, ethyl glycolate undergoes enzymatic hydrolysis to release the active glycolic acid in situ, effectively functioning as a penetration-enhanced prodrug . This evidence-based differentiation supports procurement for cosmeceutical R&D targeting hyperkeratinization disorders and for pharmaceutical development of transdermal delivery systems where glycolic acid activity is desired but direct application is limited by irritation and poor permeation.

Synthetic Intermediate in Catalytic Ethylene Glycol Production via Selective Hydrogenation

Ethyl glycolate serves as a critical intermediate in two-step ethylene glycol (EG) synthesis routes, where its selective hydrogenation to EG can proceed with high efficiency. Research demonstrates that diethyl oxalate hydrogenation over optimized Ag-based catalysts can yield ethyl glycolate with up to 100% selectivity, which is subsequently hydrogenated to ethylene glycol [2]. The recent development of highly dispersed Ag/SiO₂ catalysts achieving 95.6% DEO conversion and 78.0% EGly selectivity—representing a 15.2% selectivity improvement over conventional methods—validates ethyl glycolate's role as a high-purity intermediate in bio-based and coal-based EG production pathways [3]. Procurement of high-purity ethyl glycolate is essential for laboratories and pilot plants developing next-generation catalytic systems for sustainable EG synthesis.

Specialty Solvent for Biphasic Reactions and Selective Extractions Requiring Aqueous Miscibility with Hydrocarbon Phase Separation

Ethyl glycolate's unique solubility profile—very soluble in water and polar organics but sparingly soluble in hydrocarbon solvents—makes it an ideal solvent candidate for biphasic reaction systems and liquid-liquid extraction protocols . Unlike ethyl acetate (poor water solubility) or ethyl lactate (polymer-specific solubility limitations), ethyl glycolate enables aqueous-phase reactions with facile product isolation via hydrocarbon wash or extraction. This property is particularly valuable in synthetic organic chemistry workflows where the target compound partitions preferentially into an organic phase while water-soluble byproducts are retained in the aqueous ethyl glycolate layer. Additionally, its ability to dissolve a broad range of polar compounds while maintaining immiscibility with nonpolar hydrocarbons supports its use in purification and workup procedures, reducing solvent inventory complexity [4].

Research-Grade Building Block for Isotopically Labeled DNA Adduct Standards

Ethyl glycolate is employed as a starting material for the synthesis of isotopically labeled analogues of O⁶-carboxymethyl-2′-deoxyguanosine (O⁶-CMdG), a DNA adduct implicated in carcinogenesis studies. Specifically, [²H₂]ethyl glycolate was synthesized via acid hydrolysis of ethyl diazoacetate using deuterated solvents (59% yield), while [¹³C₂]ethyl glycolate was prepared from [¹³C₂]glycine in a three-step procedure (35% overall yield) . These labeled ethyl glycolate derivatives enable precise quantification of DNA adduct formation in mass spectrometry-based assays. For analytical chemistry and toxicology laboratories requiring authentic labeled standards for biomonitoring or mechanistic studies, ethyl glycolate's established synthetic accessibility to stable isotope-labeled forms distinguishes it from alternative glycolate esters for which similar labeling protocols may not be as well-characterized.

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